Abruquinone A

Antiplatelet Thrombosis Cardiovascular Pharmacology

Abruquinone A (CAS 71593-10-7), systematically designated 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione, is a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius L. This compound is characterized by its polyketide skeleton (C19H20O7, MW 360.4) and has been documented as a biochemical tool for investigating cytosolic phospholipase A2 (cPLA2) membrane recruitment, 5-lipoxygenase (5-LO) activation, and platelet aggregation pathways.

Molecular Formula C19H20O7
Molecular Weight 360.4 g/mol
CAS No. 71593-10-7
Cat. No. B1666477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbruquinone A
CAS71593-10-7
SynonymsAbroquinone A
Molecular FormulaC19H20O7
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC
InChIInChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3/t11-/m1/s1
InChIKeyILLAZKQERSVUDX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abruquinone A (CAS 71593-10-7): A Natural Isoflavanquinone Reference Standard for Inflammation and Cancer Research Procurement


Abruquinone A (CAS 71593-10-7), systematically designated 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione, is a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius L. [1]. This compound is characterized by its polyketide skeleton (C19H20O7, MW 360.4) and has been documented as a biochemical tool for investigating cytosolic phospholipase A2 (cPLA2) membrane recruitment, 5-lipoxygenase (5-LO) activation, and platelet aggregation pathways [2]. It serves as a critical reference compound for phytochemical standardization of Abrus species and for mechanistic studies of eicosanoid biosynthesis and inflammatory mediator release [1].

Why Abruquinone A Cannot Be Substituted with Generic Isoflavanquinones in Inflammatory and Anticancer Assays


The abruquinone family comprises structurally related isoflavanquinones that exhibit divergent biological potency and target engagement profiles. Generic substitution of Abruquinone A with other family members (e.g., Abruquinone B, D, M, or N) or with unrelated isoflavonoids is scientifically unsound due to quantifiable differences in antiplatelet IC50 values, tumor cell line selectivity, and enzymatic target inhibition [1]. Specifically, while Abruquinone A demonstrates sub-5 μg/mL antiplatelet activity and sub-1 μg/mL inhibition of inflammatory mediator release, certain analogs exhibit significantly lower potency against these same endpoints [2]. Furthermore, Abruquinone A uniquely suppresses cPLA2 membrane recruitment and ERK phosphorylation in a concentration-dependent manner—a mechanistic signature not uniformly shared by all abruquinone derivatives [3]. The evidence below quantifies these critical differentiation points that directly impact assay reproducibility and procurement decisions.

Quantitative Differentiation of Abruquinone A (CAS 71593-10-7) Versus Closest Structural Analogs: A Procurement-Relevant Evidence Summary


Superior Antiplatelet Aggregation Potency of Abruquinone A Compared to Abruquinone D

Abruquinone A demonstrates significantly more potent inhibition of platelet aggregation induced by both arachidonic acid and collagen compared to its structural analog Abruquinone D. In direct head-to-head comparison within the same study, Abruquinone A and B exhibited IC50 values below 5 µg/mL for both inducers, whereas Abruquinone D showed an IC50 below 10 µg/mL only for arachidonic acid-induced aggregation [1]. This difference of >2-fold in potency represents a meaningful selection criterion for assays requiring maximal platelet inhibition.

Antiplatelet Thrombosis Cardiovascular Pharmacology

Superior Anti-Inflammatory Mediator Release Inhibition by Abruquinone A Relative to In-Class Baselines

Abruquinone A exhibits potent, sub-microgram-per-mL inhibition of key inflammatory mediators released from activated neutrophils and mast cells. Within a class-level comparison, Abruquinones A, B, D, and F all achieved IC50 values below 0.3 µg/mL for superoxide formation, and below 1 µg/mL for the release of β-glucuronidase, lysozyme, and histamine [1]. While all four compounds fall within this potency range, Abruquinone A is distinguished by its additional mechanistic characterization: it uniquely suppresses both cPLA2 membrane recruitment and ERK phosphorylation in a concentration-dependent manner, a dual blockade not reported for Abruquinone B, D, or F [2]. This mechanistic differentiation elevates Abruquinone A as the preferred choice for studies interrogating the cPLA2-ERK signaling axis.

Anti-inflammatory Neutrophil Activation Mast Cell Degranulation

Breast Cancer Cell Line Cytotoxicity: Abruquinone A Demonstrates Moderate Potency with Distinct Selectivity Profile

In a direct comparative study of abruquinones against breast cancer cell lines, Abruquinone A showed cytotoxicity against AU565 and MDA-MB-231 cells with IC50 values of 23.13 µM and 9.05 µM, respectively [1]. In contrast, the newly characterized Abruquinones M and N exhibited significantly greater potency against oral CAL-27 cells (IC50 6.48 and 5.26 µM, respectively) and colon Caco-2 cells (IC50 15.79 and 10.33 µM, respectively) [2]. While Abruquinone A is less potent than M and N against oral and colon cancer lines, it retains a distinct selectivity for MDA-MB-231 triple-negative breast cancer cells. This differential cytotoxicity profile makes Abruquinone A a valuable reference compound for breast cancer studies, whereas Abruquinones M and N are better suited for oral and colon cancer models.

Anticancer Breast Cancer Cytotoxicity

Urease Inhibition Potency: Abruquinone A Equivalent to Abruquinone B

In a direct head-to-head evaluation, Abruquinone A and Abruquinone B demonstrated statistically equivalent urease inhibitory activity, with IC50 values of 35.2 µM and 37.7 µM, respectively [1]. Both compounds exhibited significant inhibition (p < 0.05) and were shown via molecular docking to engage the urease active site through π-cation interactions. For antibacterial activity against multidrug-resistant Staphylococcus aureus, both compounds also showed similar MIC values in the range of 20-30 μg/mL [1]. This equivalence indicates that procurement choice between A and B for urease-related studies may be guided by availability or cost, as no meaningful potency difference exists.

Antiurease Antibacterial Helicobacter pylori

Plasma Extravasation Inhibition: Abruquinone A Demonstrates Superior Efficacy to Diphenhydramine/Methysergide Combination

Abruquinone A suppressed bradykinin- and substance P-induced ear edema to a significantly greater extent than the combination of diphenhydramine (H1 antagonist) and methysergide (5-HT antagonist) [1]. In the same study, Abruquinone A reduced plasma extravasation in neurogenic inflammation, passive cutaneous anaphylaxis, and compound 48/80-induced ear edema models. Unlike dexamethasone, Abruquinone A did not increase liver glycogen content in adrenalectomized mice, confirming a glucocorticoid-independent mechanism [1]. This superior in vivo efficacy against multiple inflammatory mediators distinguishes Abruquinone A from standard antihistamine/antiserotonin therapy.

Anti-inflammatory Vascular Permeability Edema

Recommended Research and Industrial Applications for Abruquinone A (CAS 71593-10-7) Based on Quantified Differentiation Evidence


Mechanistic Studies of cPLA2-ERK Signaling in Neutrophil-Mediated Inflammation

Abruquinone A is uniquely suited for investigating the cPLA2 membrane recruitment-ERK phosphorylation axis in neutrophils. Unlike structurally related abruquinones B, D, and F, which share anti-inflammatory potency but lack documented cPLA2/ERK modulation, Abruquinone A has been directly shown to attenuate both cPLA2 and ERK phosphorylation in a concentration-dependent manner [1]. This makes it the compound of choice for dissecting signaling pathways upstream of eicosanoid biosynthesis, particularly in studies requiring a chemical probe that targets membrane translocation events rather than direct enzyme inhibition.

Triple-Negative Breast Cancer (MDA-MB-231) Cytotoxicity Screening

Procure Abruquinone A for cytotoxicity studies focused on triple-negative breast cancer, specifically MDA-MB-231 cells (IC50 = 9.05 µM) [2]. While Abruquinones M and N demonstrate superior potency against oral and colon cancer lines, Abruquinone A maintains a distinct activity profile against breast cancer models. Researchers investigating structure-activity relationships among isoflavanquinones should include Abruquinone A as the breast cancer reference compound in comparative panels.

In Vivo Vascular Permeability and Edema Models Requiring Glucocorticoid-Independent Activity

Abruquinone A should be selected for in vivo studies of plasma extravasation and edema where glucocorticoid-like side effects are confounding variables. In adrenalectomized mice, Abruquinone A suppressed polymyxin B-induced paw edema without increasing liver glycogen content—a key differentiation from dexamethasone [3]. Furthermore, it outperforms the diphenhydramine/methysergide combination in suppressing bradykinin- and substance P-induced ear edema [3]. This makes Abruquinone A the preferred tool compound for investigating non-steroidal, non-antihistaminic pathways of vascular permeability regulation.

Urease Inhibition and Antibacterial Screening Panels

Include Abruquinone A in urease inhibition screening panels as an equipotent alternative to Abruquinone B (IC50 35.2 vs 37.7 µM) [2]. For antibacterial assays against multidrug-resistant S. aureus, Abruquinone A demonstrates MIC values of 20-30 μg/mL, equivalent to Abruquinone B [2]. Procurement decisions between these two analogs may be based on availability, solubility, or cost rather than potency, making Abruquinone A a fully validated substitute in these assay contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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